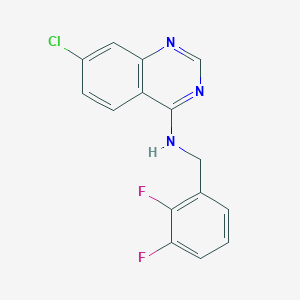

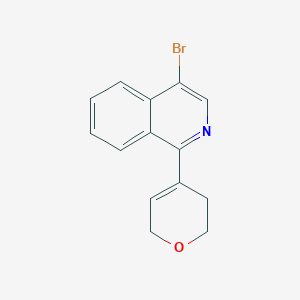

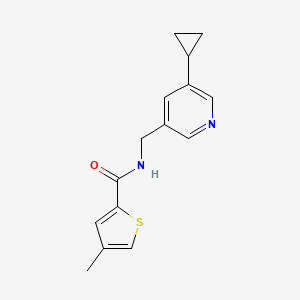

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you’re interested in is a complex organic molecule that contains an indole group, a pyridine group, and a thiophene group. These groups are common in many biologically active molecules and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy, which are commonly used to confirm the structures of synthetic derivatives .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its exact structure and the conditions under which it is used. For example, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were found to possess more cytotoxic activity than the reference drug (i.e., imatinib) .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. For similar compounds, the antioxidant property was studied using the DPPH (2,2-diphenylpicrylhydrazyl) method .Applications De Recherche Scientifique

Chemical Synthesis and Molecular Design

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide and related compounds have been studied for their potential in chemical synthesis and molecular design, particularly in the development of novel heterocyclic compounds. For instance, the synthesis of novel 1,2,3,4-tetrahydropyrimidine-2-thione derivatives and their subsequent transformation into thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives highlight the utility of related compounds in generating structurally diverse molecular architectures (Fadda, Bondock, Khalil, & Tawfik, 2013). These methodologies offer pathways to synthesize compounds with potential biological activities, showcasing the chemical versatility of thiophene-pyridine-indole derivatives in medicinal chemistry and drug design.

Antiproliferative Activity and Cancer Research

The antiproliferative activities of compounds structurally related to this compound have been explored, particularly in the context of cancer research. Studies on 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines have shown activity against enzymes like phospholipase C, with modifications at specific positions influencing the biological activity (van Rensburg, Leung, Haverkate, Eurtivong, Pilkington, Reynisson, & Barker, 2017). This suggests that derivatives of this compound might be valuable in developing new anticancer agents by targeting specific cellular pathways.

Computational Chemistry and Drug Design

Theoretical studies have been conducted to understand the reaction mechanisms and structural properties of related compounds. For example, the thermodynamics and kinetics of spiro-heterocycle formation, involving compounds with indole and pyridine components, have been investigated using density functional theory (DFT). This computational approach helps in elucidating the energy landscapes and geometrical changes during reactions, providing insights that are crucial for drug design and synthesis optimization (Siaka, Uzairu, Idris, & Abba, 2017).

Biochemical Sensors and Molecular Recognition

Compounds incorporating thiophene, pyridine, and indole moieties have also been explored for their potential as biochemical sensors. The synthesis and characterization of derivatives for molecular recognition abilities towards transition metal ions demonstrate the utility of these compounds in developing chemosensors. Such applications are significant for environmental monitoring, medical diagnostics, and chemical research, where selective and sensitive detection of ions or molecules is required (Gosavi-Mirkute, Patil, Lande, Chakravarty, Gejji, Satpute, & Salunke-Gawali, 2017).

Mécanisme D'action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For similar compounds, biological activities such as inhibitors of receptor tyrosine kinase, anticancer activity against lung cancer, antibacterial and antifungal activity, and antioxidant activity were evaluated .

Orientations Futures

Future research could involve synthesizing this compound and studying its properties and potential applications. For example, novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Propriétés

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c23-19(16-11-21-17-6-2-1-5-15(16)17)22-10-13-4-3-8-20-18(13)14-7-9-24-12-14/h1-9,11-12,21H,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMONTACCYXKPIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B2783776.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2783782.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2783786.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2783794.png)

![3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2783798.png)